REACTION_SMILES
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[CH3:18][CH2:19][O:20][C:21]([CH3:22])=[O:23].[H:16][H:17].[N+:1]([O-:2])(=[O:3])[c:4]1[cH:5][cH:6][c:7]2[c:15]3[c:10]([cH:11][cH:12][cH:13][c:14]13)[CH2:9][CH2:8]2>>[NH2:1][c:4]1[cH:5][cH:6][c:7]2[c:15]3[c:10]([cH:11][cH:12][cH:13][c:14]13)[CH2:9][CH2:8]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1ccc2c3c(cccc13)CC2
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Name
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Type
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product
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Smiles
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Nc1ccc2c3c(cccc13)CC2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |